molecular formula C20H14O2 B11726344 2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one

2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11726344
M. Wt: 286.3 g/mol
InChI Key: IULHXHKALOHGAC-UHFFFAOYSA-N
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Description

2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring attached to an indenone structure, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves the condensation of furan-2-carbaldehyde with 3-phenyl-2,3-dihydro-1H-inden-1-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the indenone structure can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate
  • N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine
  • 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides

Uniqueness

2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of a furan ring and an indenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

2-(furan-2-ylmethylidene)-3-phenyl-3H-inden-1-one

InChI

InChI=1S/C20H14O2/c21-20-17-11-5-4-10-16(17)19(14-7-2-1-3-8-14)18(20)13-15-9-6-12-22-15/h1-13,19H

InChI Key

IULHXHKALOHGAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=CC4=CC=CO4

Origin of Product

United States

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